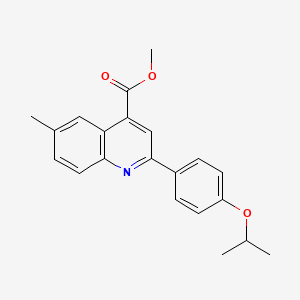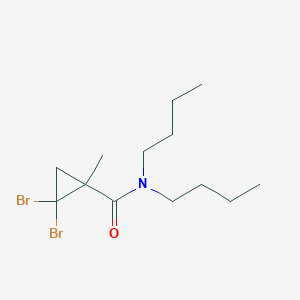
methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate, also known as IQ-1S, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. In
Mechanism of Action
The Wnt/β-catenin signaling pathway is initiated by the binding of Wnt ligands to Frizzled receptors, which leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator and regulates the expression of target genes involved in cell proliferation, differentiation, and survival. methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate inhibits the interaction between β-catenin and its co-activator, thereby blocking the transcriptional activity of β-catenin and suppressing the downstream signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate treatment leads to a decrease in β-catenin protein levels and a reduction in the expression of Wnt/β-catenin target genes. This, in turn, leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells. In osteoporosis models, methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate treatment has been shown to increase bone mass and improve bone strength. In Alzheimer's disease models, methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate treatment has been shown to reduce β-amyloid plaque formation and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate is its high selectivity for the Wnt/β-catenin pathway, which minimizes off-target effects. It is also relatively easy to synthesize and has good stability under physiological conditions. However, one limitation of methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
For methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate research include the development of more potent and selective Wnt/β-catenin inhibitors, the investigation of the mechanism of action in different disease models, and the optimization of drug delivery methods to improve in vivo efficacy. Additionally, the exploration of methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate as a potential combination therapy with other drugs is an area of interest for future research.
In conclusion, methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate is a small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its high selectivity for the Wnt/β-catenin pathway and promising preclinical results make it an attractive target for further research and development.
Synthesis Methods
The synthesis of methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate is a multi-step process that involves the reaction of 2-amino-4-methylquinoline with 4-isopropoxybenzaldehyde, followed by the addition of methyl acetoacetate and subsequent cyclization. The final product is obtained after purification by column chromatography and recrystallization. The overall yield of the synthesis is around 20%.
Scientific Research Applications
Methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, osteoporosis, and Alzheimer's disease. The Wnt/β-catenin signaling pathway is known to be dysregulated in these diseases, and the use of methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate as a Wnt/β-catenin inhibitor has shown promising results in preclinical studies.
properties
IUPAC Name |
methyl 6-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)25-16-8-6-15(7-9-16)20-12-18(21(23)24-4)17-11-14(3)5-10-19(17)22-20/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIXXYWCLPDQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methyl-2-[4-(propan-2-yloxy)phenyl]quinoline-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)
![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)
![2-hydrazino-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6076960.png)
![4-fluoro-N-({1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6076972.png)
![2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6076981.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide](/img/structure/B6076988.png)
![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)

![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)
![methyl 2-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6077012.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)
